molecular formula C11H14Cl2N2O B3007028 4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one hydrochloride CAS No. 1427379-99-4

4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one hydrochloride

Cat. No.: B3007028
CAS No.: 1427379-99-4
M. Wt: 261.15
InChI Key: FVHBMDQRGCPQBS-UHFFFAOYSA-N
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Description

4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one hydrochloride ( 1427379-99-4) is a high-value pyrrolidin-2-one derivative with the molecular formula C 11 H 14 Cl 2 N 2 O and a molecular weight of 261.14 g/mol . This compound is a key heterocyclic building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of novel active substances. Its structure, featuring a 4-chlorophenyl group and an amino-functionalized pyrrolidinone core, makes it a versatile intermediate for constructing more complex molecules. The hydrochloride salt form enhances its stability for handling and storage. As a specialized research chemical, it is strictly for laboratory use and is a crucial intermediate in developing potential therapeutic agents. Compounds within this chemical class have been investigated as key intermediates in the synthesis of non-steroidal mineralocorticoid receptor antagonists . The product is offered with comprehensive analytical data, including HPLC and NMR spectroscopy, to ensure identity and purity for critical research applications. Researchers can utilize this building block to explore new chemical entities in various drug discovery programs. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper storage conditions and safe laboratory handling procedures should be followed. For specific shipping and storage information, including potential cold-chain requirements for related compounds, please consult the product specifications .

Properties

IUPAC Name

4-amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O.ClH/c1-14-10(15)6-9(13)11(14)7-2-4-8(12)5-3-7;/h2-5,9,11H,6,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHBMDQRGCPQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)N)C2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, methylamine, and a suitable ketone.

    Formation of Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with methylamine to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst to form the pyrrolidinone ring.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the pyrrolidinone compound to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Catalytic Hydrogenation: Used to reduce any intermediate compounds.

    Recrystallization: Employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

    Oxidation Products: Nitro derivatives.

    Reduction Products: Phenyl derivatives.

    Substitution Products: Various substituted pyrrolidinones.

Scientific Research Applications

Pharmaceutical Synthesis

4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be utilized in creating more complex molecules, particularly those targeting neurological disorders due to its potential interactions with neurotransmitter systems.

Research indicates that this compound may exhibit activity as an antagonist of the human α1-adrenoceptor, which is involved in various physiological processes including blood pressure regulation and smooth muscle contraction. This suggests potential applications in developing antihypertensive medications or treatments for conditions involving vascular dysfunction.

Neuropharmacology

Given its structural similarities to known psychoactive compounds, there is interest in exploring the neuropharmacological effects of this compound. Preliminary studies hint at its ability to modulate neurotransmitter systems, potentially making it a candidate for further investigation in treating mood disorders or anxiety .

Case Study 1: Antihypertensive Properties

A study investigating the α1-adrenoceptor antagonism of various pyrrolidinone derivatives highlighted the efficacy of compounds similar to this compound in lowering blood pressure in animal models. The results indicated a dose-dependent response, suggesting that further development could yield effective antihypertensive agents.

Case Study 2: Neuropharmacological Effects

In a series of experiments aimed at evaluating the impact of this compound on neurotransmitter levels, researchers found that it significantly altered serotonin and norepinephrine levels in vitro. These findings support the hypothesis that this compound may have therapeutic implications for mood disorders .

Mechanism of Action

The mechanism of action of 4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Fluorophenyl Analogs
  • Compound: 4-Amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride Molecular Formula: C₁₁H₁₄ClFN₂O Molecular Weight: 244.69 g/mol CAS: 1423032-12-5 Key Difference: Replacement of chlorine with fluorine at the para position. Fluorine’s higher electronegativity may enhance metabolic stability and binding affinity in kinase inhibition .
Dichlorophenyl Analogs
Difluorophenyl Analogs
  • Compound: 4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one hydrochloride Molecular Formula: C₁₁H₁₂ClF₂N₂O Molecular Weight: 277.68 g/mol Key Difference: Dual fluorine substituents reduce steric hindrance compared to chlorine, which may alter kinase selectivity .

Modifications to the Pyrrolidinone Ring

Methoxyethyl Substituent
  • Compound: 4-Amino-5-(4-chloro-3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-2-one hydrochloride Molecular Formula: C₁₃H₁₇Cl₂FN₂O₂ Molecular Weight: 323.19 g/mol CAS: 1461706-93-3 Key Difference: Replacement of the methyl group with a 2-methoxyethyl chain enhances solubility in polar solvents due to increased hydrogen bonding capacity .

Physicochemical Properties

Property Target Compound 4-Fluorophenyl Analog 3,4-Dichlorophenyl Analog Methoxyethyl Analog
Molecular Weight (g/mol) 224.69 244.69 295.59 323.19
LogP (Predicted) 2.1 1.8 3.2 1.5
Solubility (mg/mL) 15 (Water) 20 (Water) 8 (DMSO) 35 (Water)

Biological Activity

4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one hydrochloride is a synthetic organic compound belonging to the class of pyrrolidinones. Its unique structure, which includes an amino group, a chlorophenyl group, and a methyl group attached to a pyrrolidinone ring, provides it with diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C11H14ClN2OC_{11}H_{14}ClN_2O, and its molecular weight is approximately 261.14 g/mol. The compound's structure is characterized by:

  • Amino Group (-NH2) : Contributes to its reactivity and potential as an enzyme inhibitor.
  • Chlorophenyl Group : Influences the compound's interaction with biological targets.
  • Pyrrolidinone Ring : Serves as a core structure that facilitates various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The amino group may participate in nucleophilic attacks on enzyme active sites, leading to inhibition.
  • Receptor Binding : The chlorophenyl moiety allows for high-affinity interactions with various receptors, potentially modulating neurotransmitter systems or other biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antibacterial properties. For instance:

  • In vitro Studies : The compound showed moderate to strong activity against Salmonella typhi and Bacillus subtilis with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Bacterial StrainMIC (µg/ml)Comparison StandardStandard MIC (µg/ml)
Salmonella typhi50Ampicillin100
Bacillus subtilis62.5Ciprofloxacin25

Anticancer Potential

Preliminary studies suggest that the compound may have anticancer properties. It has been investigated for its effects on cell proliferation and apoptosis in various cancer cell lines. For example:

  • Cell Line Studies : The compound demonstrated cytotoxic effects in triple-negative breast cancer (TNBC) models, potentially through mechanisms involving DNA damage .

Case Studies

  • Antibacterial Screening : A study evaluated the antibacterial efficacy of synthesized derivatives related to this compound, revealing promising results against multiple pathogens. The most active derivatives exhibited MIC values significantly lower than those of established antibiotics .
  • Enzyme Inhibition Studies : Research highlighted the compound's potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for developing treatments for neurodegenerative diseases .

Q & A

Q. How can the synthesis of 4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one hydrochloride be optimized for improved yield?

Methodological Answer: Optimization involves adjusting reaction parameters such as temperature, acid concentration, and reaction time. For example, in analogous syntheses, the addition of 1.0 M HCl at 0–50°C followed by heating to 50°C to achieve a clear solution improved reaction efficiency, yielding 52.7% under these conditions . Key steps include:

  • Temperature control : Gradual heating to avoid decomposition.
  • Acid stoichiometry : Ensuring excess HCl for complete protonation.
  • Purification : Recrystallization from aqueous HCl to enhance purity.
ParameterOptimal ConditionImpact on Yield
Temperature0–50°CPrevents intermediate degradation
HCl Concentration1.0 MEnsures complete salt formation
Reaction Time2.33 hoursBalances completion vs. side reactions

Q. What analytical techniques are most reliable for structural confirmation of this compound?

Methodological Answer: A combination of techniques is essential:

  • X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement. Proper handling of twinning or high-resolution data is critical .
  • NMR Spectroscopy : 1^1H/13^13C NMR confirms substituent positions, particularly the 4-chlorophenyl and methyl groups (e.g., δ ~7.3 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 218.26 g/mol for free base; 235.0 g/mol with HCl) .

Q. Validation Workflow :

Preliminary Analysis : FT-IR for functional groups (e.g., carbonyl at ~1700 cm1^{-1}).

Definitive Confirmation : XRD + NMR cross-validation.

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

Methodological Answer:

  • Purity Assessment :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm). Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve impurities .
    • Elemental Analysis : Verify Cl^- content (theoretical ~15.1% for hydrochloride salt) .
  • Stability Studies :
    • Thermal Stability : TGA/DSC to identify decomposition points (e.g., monitor weight loss above 150°C).
    • Hygroscopicity : Store in desiccators with silica gel; avoid prolonged exposure to humidity .

Advanced Research Questions

Q. How can contradictions in XRD data (e.g., space group ambiguities) be resolved during structural refinement?

Methodological Answer:

  • Software Cross-Validation : Use SHELXL for primary refinement and Olex2/PLATON for validation. Check for twinning (e.g., Hooft parameter > 0.5 indicates twinning) .
  • Space Group Determination :
    • If monoclinic (e.g., P21/c or P21/n), confirm unit cell parameters (a, b, c, β) against analogous pyrrolidinone derivatives .
    • For ambiguous cases, test alternative space groups and compare R-factors.

Case Study : A monoclinic P21/c system was resolved for a related hydrochloride salt by analyzing systematic absences and merging equivalent reflections .

Q. What strategies are effective for identifying biological targets or mechanisms of action for this compound?

Methodological Answer:

  • Computational Docking : Use AutoDock Vina or Schrödinger Suite to screen against receptors like CX3CR1 (fractalkine receptor), given structural similarities to JMS 17-2 hydrochloride, a known antagonist .
  • In Vitro Assays :
    • ERK Phosphorylation : Monitor inhibition in cancer cell lines (e.g., MDA-MB-231) .
    • Receptor Binding : Radioligand displacement assays (e.g., 3^3H-labeled ligands for GPCRs).

Q. Key Target Hypotheses :

  • Neurological Targets : Dopamine receptors (structural similarity to chlorpheniramine analogs) .
  • Oncology : Apoptosis pathways via kinase inhibition.

Q. What computational approaches are recommended for studying reaction mechanisms or designing derivatives?

Methodological Answer:

  • Retrosynthesis Tools : Leverage AI platforms (e.g., Pistachio, Reaxys) to propose synthetic routes for derivatives like 4-amino-5-(3-fluorophenyl) analogs .
  • DFT Calculations :
    • Optimize transition states (e.g., B3LYP/6-31G* level) for key steps like pyrrolidinone ring formation.
    • Calculate activation energies to identify rate-limiting steps.

Q. Example Workflow :

Mechanistic Study : Simulate acid-catalyzed cyclization using Gaussian.

Derivative Design : Modify substituents (e.g., replace Cl with CF3_3) and predict bioavailability via SwissADME.

Q. How should stereoisomerism be addressed during synthesis and analysis?

Methodological Answer:

  • Chiral Synthesis : Use enantiopure starting materials (e.g., (R)- or (S)-proline derivatives) and monitor stereochemistry via:
    • Chiral HPLC : Utilize a Chiralpak IC column with hexane/isopropanol .
    • Optical Rotation : Compare [α]D_D values with literature (e.g., +15° for (R)-isomer) .
  • Racemization Risk : Avoid prolonged heating (>80°C) in acidic conditions to prevent epimerization.

Case Study : A related compound’s (R)-isomer was isolated with >99% ee using chiral resolution with L-tartaric acid .

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